molecular formula C19H13FN2O2S B2374783 1-(4-fluorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 912802-56-3

1-(4-fluorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

カタログ番号 B2374783
CAS番号: 912802-56-3
分子量: 352.38
InChIキー: WRLJIRAKSAKKDN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-fluorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, also known as FPtdp, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FPtdp has been found to exhibit anti-cancer, anti-inflammatory, and anti-viral properties, making it a promising candidate for the development of new drugs.

科学的研究の応用

Cancer Treatment: CDK2 Inhibition

CDK2 (cyclin-dependent kinase 2) is a promising target for cancer therapy. Researchers have designed a novel set of small molecules based on the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds. These compounds were synthesized as CDK2 inhibitors. Notably, several of these derivatives exhibited significant cytotoxic activity against cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colorectal cancer), and HepG-2 (liver cancer). Compound 14 and 15 demonstrated the best cytotoxic activities across all three cell lines .

Antimalarial Properties

A specific derivative of this compound, 3-ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide , showed good antimalarial activity in vitro against Plasmodium falciparum. Another derivative, 2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one , also exhibited promising antimalarial effects. These findings highlight the potential of this compound scaffold for combating malaria .

Enzymatic Inhibition and Dual Activity

Compound 14 displayed dual activity by inhibiting both CDK2 and cancer cell growth. It significantly altered cell cycle progression and induced apoptosis in HCT cells. Moreover, it showed potent enzymatic inhibitory activity against CDK2/cyclin A2, outperforming sorafenib, a known anticancer drug .

Plasma Stability and CYPs Inhibition

Compound C03, a related derivative, demonstrated excellent plasma stability. Additionally, it was evaluated for its inhibition rates against various cytochrome P450 isoforms (1A2, 2C9, 2C19, 2D6, and 3A4). These properties are crucial for drug development and metabolism studies .

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-fluorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 4-fluorobenzaldehyde with 2-aminothiophene-3-carboxylic acid, followed by cyclization and oxidation to form the final product.", "Starting Materials": [ "4-fluorobenzaldehyde", "2-aminothiophene-3-carboxylic acid", "Acetic anhydride", "Sulfuric acid", "Hydrogen peroxide", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: Condensation of 4-fluorobenzaldehyde with 2-aminothiophene-3-carboxylic acid in the presence of acetic anhydride and sulfuric acid to form 1-(4-fluorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione intermediate.", "Step 2: Cyclization of the intermediate in the presence of sodium hydroxide to form the thienopyrimidine ring.", "Step 3: Oxidation of the thienopyrimidine ring with hydrogen peroxide in the presence of sulfuric acid to form the final product." ] }

CAS番号

912802-56-3

分子式

C19H13FN2O2S

分子量

352.38

IUPAC名

1-[(4-fluorophenyl)methyl]-3-phenylthieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C19H13FN2O2S/c20-14-8-6-13(7-9-14)12-21-16-10-11-25-17(16)18(23)22(19(21)24)15-4-2-1-3-5-15/h1-11H,12H2

InChIキー

WRLJIRAKSAKKDN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC=C(C=C4)F

溶解性

not available

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。